3-(4-Fluoroanilino)-4-(thiophen-2-ylmethylamino)cyclobutane-1,2-dione
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Overview
Description
3-[(4-fluorophenyl)amino]-4-{[(thiophen-2-yl)methyl]amino}cyclobut-3-ene-1,2-dione is a complex organic compound that features a cyclobutene ring substituted with fluorophenyl and thiophen-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)amino]-4-{[(thiophen-2-yl)methyl]amino}cyclobut-3-ene-1,2-dione typically involves multi-step organic reactions. One common approach is the condensation reaction, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to introduce the thiophene moiety . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)amino]-4-{[(thiophen-2-yl)methyl]amino}cyclobut-3-ene-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(4-fluorophenyl)amino]-4-{[(thiophen-2-yl)methyl]amino}cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)amino]-4-{[(thiophen-2-yl)methyl]amino}cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, which have various pharmacological properties.
Fluorophenyl Compounds: Molecules with fluorophenyl groups, known for their stability and bioactivity.
Uniqueness
3-[(4-fluorophenyl)amino]-4-{[(thiophen-2-yl)methyl]amino}cyclobut-3-ene-1,2-dione is unique due to its combination of fluorophenyl and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13FN2O2S |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-(4-fluoroanilino)-4-(thiophen-2-ylmethylamino)cyclobutane-1,2-dione |
InChI |
InChI=1S/C15H13FN2O2S/c16-9-3-5-10(6-4-9)18-13-12(14(19)15(13)20)17-8-11-2-1-7-21-11/h1-7,12-13,17-18H,8H2 |
InChI Key |
MPYHBLLQFSFMII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC2C(C(=O)C2=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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